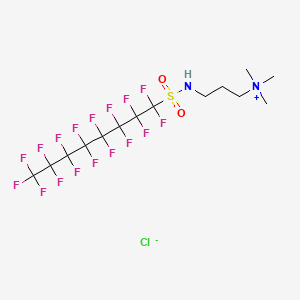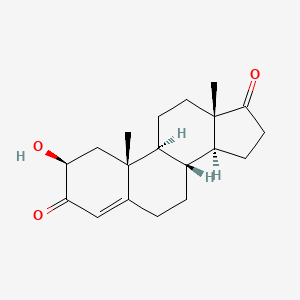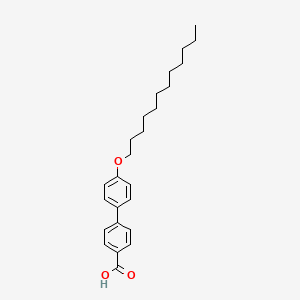
4'-n-Decyloxybiphenyl-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-n-Decyloxybiphenyl-4-carboxylic acid is an organic compound with the molecular formula C23H30O3 and a molecular weight of 354.48 g/mol . It is a white to almost white powder or crystal at room temperature . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Preparation Methods
The synthesis of 4’-n-Decyloxybiphenyl-4-carboxylic acid typically involves the reaction of 4-bromobiphenyl with decanol in the presence of a base to form 4’-decyloxybiphenyl. This intermediate is then subjected to carboxylation to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
4’-n-Decyloxybiphenyl-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-n-Decyloxybiphenyl-4-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-n-Decyloxybiphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl core can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity .
Comparison with Similar Compounds
4’-n-Decyloxybiphenyl-4-carboxylic acid can be compared with other similar compounds, such as:
4’-n-Octyloxybiphenyl-4-carboxylic acid: Similar in structure but with an octyl group instead of a decyl group, leading to different physical and chemical properties.
4’-n-Hexyloxybiphenyl-4-carboxylic acid: Contains a hexyloxy group, resulting in variations in solubility and reactivity.
4’-n-Dodecyloxybiphenyl-4-carboxylic acid: Features a longer dodecyloxy chain, which can influence its interactions with other molecules.
These compounds share a common biphenyl core but differ in the length of the alkoxy chain, which affects their overall properties and applications.
Properties
Molecular Formula |
C25H34O3 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4-(4-dodecoxyphenyl)benzoic acid |
InChI |
InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-10-11-20-28-24-18-16-22(17-19-24)21-12-14-23(15-13-21)25(26)27/h12-19H,2-11,20H2,1H3,(H,26,27) |
InChI Key |
HPZPFOIOJPBNKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)

![[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one](/img/structure/B13422134.png)
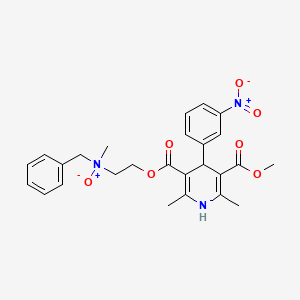

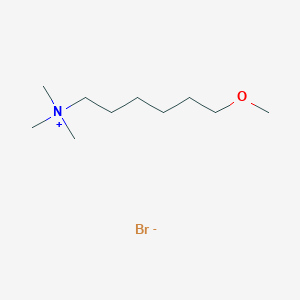


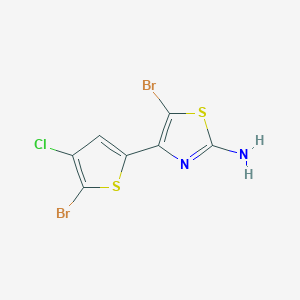
![Tert-butyl 3-[(4-methoxyphenyl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate](/img/structure/B13422173.png)

